molecular formula C11H8N4S B12108988 Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-

Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-

Cat. No.: B12108988
M. Wt: 228.28 g/mol
InChI Key: QEMMQLPRQLQCHA-UHFFFAOYSA-N
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Description

Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety substituted with a 2-thienyl group. This structure combines aromatic and heteroaromatic systems, which are critical for interactions in biological or material science applications. The 1,2,4-triazole core is known for its versatility in coordination chemistry and pharmaceutical activity, while the pyridine and thienyl groups enhance π-π stacking and electronic properties.

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C11H8N4S/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15)

InChI Key

QEMMQLPRQLQCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in cyclization steps, while aqueous acetic acid improves diazotization efficiency. For instance, replacing aqueous HCl with acetic acid/water (1:1) in diazotization increased yields from 30% to 70% in triazolo-furopyridine synthesis.

Catalytic Enhancements

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the pyridine aromatic protons (δ 8.5–9.0 ppm) and thienyl protons (δ 6.8–7.5 ppm).

  • LC-MS : Electrospray ionization (ESI) typically shows [M+H]⁺ peaks matching the molecular ion (C₁₁H₈N₄S: m/z 232.08).

Chromatographic Purity

HPLC methods using C18 columns (e.g., Xterra RP8) with acetonitrile/water gradients achieve baseline separation of the target compound from byproducts. A representative method includes:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10–90% B over 30 minutes

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyridine and triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or interference with metabolic pathways.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that pyridine-triazole derivatives can inhibit specific kinases involved in cancer progression, such as c-KIT and AXL receptor tyrosine kinases. These kinases are crucial in the development of gastrointestinal stromal tumors and other malignancies.

Case Study:
A study highlighted the synthesis of similar triazole compounds that inhibited c-KIT mutations associated with gastrointestinal stromal tumors (GIST). These compounds demonstrated promising results in preclinical models, suggesting potential therapeutic applications in oncology .

Fungicidal Activity

Pyridine derivatives are being investigated for their fungicidal properties. The incorporation of triazole rings enhances their efficacy against fungal pathogens affecting crops. Research has shown that these compounds can disrupt fungal cell membrane integrity and inhibit spore germination.

Fungal Pathogen Efficacy (%) Reference
Fusarium oxysporum85
Botrytis cinerea78

Coordination Chemistry

Pyridine-based ligands are widely used in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science due to their unique electronic properties.

Mechanism of Action

The mechanism of action of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- with structurally related triazole-pyridine derivatives, highlighting substituent effects, applications, and key properties:

Compound Name Substituent on Triazole Molecular Weight Key Properties Applications References
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- 2-Thienyl ~241.28 (calculated) Heteroaromatic, potential π-π interactions; unconfirmed bioactivity. Research (hypothetical enzyme inhibition)
Topiroxostat (FYx-051) 4-Pyridinyl + cyanopyridine 298.28 Hybrid inhibition (competitive/covalent); IC₅₀ ~3.3 nM for xanthine oxidase. Hyperuricemia treatment
4-[5-(3-Chlorophenyl)-3-isoxazolyl-ethoxy]- derivative 3-Chlorophenyl + isoxazolyl ~440.88 Lipophilic; targets stress-related disorders. Veterinary medicine (stress treatment)
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Alkylsulfanyl (e.g., CH₃, C₂H₅) ~178–220 Tunable solubility via sulfanyl groups; used in biochemical studies. Ligand synthesis
Fe(II) coordination networks (L58–L60) Pyridyl/imidazolyl groups Variable Robust 2D networks; high spin transition temperatures (T₁/₂ up to 500 K). Materials science (spin crossover)
Uranyl triazole-pyridine complexes Hydroxyphenyl + pyridyl ~800–1000 Chelates uranyl ions via triazole N and phenol O; photoluminescent properties. Actinide coordination chemistry

Key Structural and Functional Differences :

Substituent Effects: Thienyl vs. Pyridinyl: The 2-thienyl group in the target compound introduces sulfur-mediated electronic effects and enhanced lipophilicity compared to pyridinyl substituents (e.g., Topiroxostat). This may influence membrane permeability in biological systems. Cyanopyridine (Topiroxostat): The nitrile group enables covalent binding to xanthine oxidase’s molybdenum center, a mechanism absent in the thienyl analog .

Biological Activity: Topiroxostat’s hybrid inhibition (competitive followed by covalent binding) contrasts with non-covalent analogs. The thienyl compound’s bioactivity remains speculative but could mimic triazole-based enzyme inhibitors . Sulfanyl derivatives () prioritize solubility over potency, making them suitable for ligand synthesis rather than direct therapeutic use .

Uranyl complexes () highlight the triazole’s role in actinide coordination, though the thienyl group’s sulfur might offer alternative binding modes .

Synthesis and Stability: Topiroxostat’s synthesis involves cyanopyridine coupling under basic conditions, whereas thienyl derivatives may require Suzuki-Miyaura cross-coupling for aryl-thienyl bond formation. Dichlorobenzylthio derivatives () show stability under acidic conditions, whereas alkylsulfanyl analogs () are prone to oxidation .

Biological Activity

Pyridine derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-, has been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is characterized by its unique molecular structure that includes a pyridine ring and a triazole moiety. The molecular formula is C12H10N4SC_{12}H_{10}N_4S with a molecular weight of approximately 246.30 g/mol. The presence of the thienyl group enhances its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that pyridine and triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various nitrogen-based heterocyclic compounds, including those similar to Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-, showed promising antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Pyridine derivative AStaphylococcus aureus32
Pyridine derivative BKlebsiella pneumoniae16
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-Escherichia coli64

Anticancer Activity

Pyridine derivatives have also been explored for their anticancer potential. A study on similar triazole-containing compounds revealed moderate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer progression.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Pyridine derivative AMCF-725
Pyridine derivative BK56215
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-SaOS230

The biological activity of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to enzyme active sites similar to known inhibitors like celecoxib . This binding may lead to the inhibition of critical pathways involved in inflammation and cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine and triazole derivatives for their anticancer properties. The study found that modifications in the thienyl and triazole groups significantly influenced both the potency and selectivity against cancer cell lines .

Case Study Summary:

  • Objective: Assess the anticancer potential of pyridine derivatives.
  • Method: Synthesis followed by cytotoxicity assays.
  • Findings: Certain derivatives exhibited IC50 values below 20 µM against multiple cancer lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- and its derivatives?

  • Methodology : A common approach involves cyclization of hydrazine derivatives with appropriate precursors. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be alkylated using alkyl halides in methanol with NaOH as a base . Modifications to the thioether linkage (e.g., introducing thienyl groups) require coupling reactions with thiol-containing reagents under inert conditions.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. For example, SHELX software enables precise determination of bond lengths, angles, and intermolecular interactions .
  • Data Interpretation : Compare experimental data (e.g., C–N bond lengths in the triazole ring) with DFT-calculated geometries to validate structural accuracy.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole or pyridine rings) influence biological activity?

  • Structure-Activity Relationship (SAR) Analysis :

Compound Variant Modification Biological Activity
5-(3-Methoxyphenyl)-1H-pyrazolePyrazole substituentAntimicrobial
3-amino-5-(methylthio)-1H-1,2,4-triazoleMethylthio groupAnticancer
4-(2-ethoxyphenyl)-5-pyridin-3-yl-4H-triazoleEthoxyphenyl groupEnzyme inhibition
  • Methodology : Use in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to quantify effects. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or microbial enzymes .

Q. What strategies address contradictory data in enzyme inhibition studies involving this compound?

  • Experimental Design :

  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature).
  • Data Reproducibility : Repeat assays in triplicate, and use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
    • Case Study : Discrepancies in IC₅₀ values for triazole derivatives may arise from redox interference in colorimetric assays. Switch to luminescence-based readouts to mitigate false positives .

Data Analysis and Validation

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

  • Methodology :

  • ADME Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration. For example, pyridine-containing triazoles often exhibit moderate logP (2.5–3.5), suggesting favorable membrane permeability .
  • Toxicity Screening : Use ProTox-II to assess hepatotoxicity or mutagenicity risks .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of triazole-thienyl linkages (e.g., ¹H NMR δ 8.2–8.8 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₁H₈N₄S requires m/z 229.0445) .

Advanced Applications

Q. How is this compound utilized in targeted drug delivery systems?

  • Case Study : Conjugation with PEGylated nanoparticles improves solubility and bioavailability. For example, thiol-functionalized triazoles can anchor to gold nanoparticles for controlled release .
  • Validation : Monitor drug release kinetics via UV-Vis spectroscopy and validate targeting efficacy in cell lines (e.g., HT-29 for colorectal cancer) .

Contradictory Data Resolution

Q. How to resolve discrepancies in crystallographic data refinement?

  • Methodology :

  • Twinned Data : Use SHELXL’s TWIN command to model twin domains in high-symmetry crystals .
  • Disordered Solvents : Apply SQUEEZE (Platon) to exclude poorly modeled electron density .

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